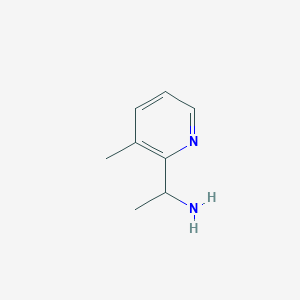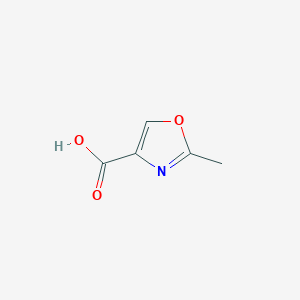
5-Methoxy-4-methylbenzimidazole
Vue d'ensemble
Description
5-Methoxy-4-methylbenzimidazole: is an organic compound belonging to the benzimidazole class, characterized by a benzene ring fused to an imidazole ring. This compound has the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . Benzimidazoles are known for their diverse applications in various fields, including medicinal chemistry, due to their structural similarity to naturally occurring nucleotides .
Mécanisme D'action
Target of Action
5-Methoxy-4-methylbenzimidazole is a derivative of the benzimidazole class of compounds . The primary target of this compound is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in the bacterium Salmonella typhimurium .
Mode of Action
It is known that benzimidazoles, in general, act by interfering with the polymerization of microtubules . They bind to the colchicine-sensitive site of tubulin, inhibiting its assembly into microtubules . This disrupts the structure and function of the cells, leading to their death .
Biochemical Pathways
Benzimidazoles are known to affect various metabolic pathways .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body . It determines the onset, duration, and intensity of a drug’s effect .
Result of Action
Benzimidazoles are known to cause degenerative alterations in the cells of organisms . They disrupt the structure and function of cells, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, benzimidazoles are known to act as corrosion inhibitors for metals in extremely aggressive, corrosive acidic media . They physically adsorb onto the metal surface, preventing reactions at the metal-solution interface .
Analyse Biochimique
Biochemical Properties
5-Methoxy-4-methylbenzimidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or modifying their activity. For instance, it can interact with cytochrome P450 enzymes, which are crucial in drug metabolism . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and altering the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their function. This binding can result in enzyme inhibition or activation, depending on the target. For instance, this compound can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition leads to DNA damage and cell cycle arrest, contributing to its anti-cancer properties.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, the compound exhibits high stability and activity, but it may degrade over extended periods, especially under certain conditions such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant biological activity and potential toxicity . Threshold effects are often observed, where a certain dosage is required to achieve a therapeutic effect. At excessively high doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then participate in further biochemical reactions or be excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments . This distribution is crucial for its biological activity, as it needs to reach specific sites of action to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA or to the mitochondria to affect metabolic enzymes. This localization influences its function and the overall cellular response to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-methylbenzimidazole typically involves the condensation of substituted ortho-phenylenediamine with methoxy-substituted aldehydes or ketones. One common method is the Phillips–Ladenburg reaction, which uses 1,2-diaminobenzene and carboxylic acids in the presence of hydrochloric acid as a catalyst . Another method involves the reaction of 1,2-diaminobenzene with aldehydes or ketones under acidic conditions .
Industrial Production Methods: Industrial production of benzimidazoles, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of metal triflates as catalysts, such as scandium triflate or ytterbium triflate, to facilitate the condensation reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-4-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of an acid catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated or acylated benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Methoxy-4-methylbenzimidazole is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, benzimidazole derivatives are explored for their potential as therapeutic agents. They exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . This compound, in particular, has shown promise in preclinical studies for its potential anticancer activity .
Industry: The compound is also used in the development of corrosion inhibitors for metals and alloys. Benzimidazole derivatives are effective in preventing corrosion in aggressive environments, making them valuable in industrial applications .
Comparaison Avec Des Composés Similaires
5-Methoxybenzimidazole: Similar in structure but lacks the methyl group at the 4-position.
4-Methylbenzimidazole: Similar in structure but lacks the methoxy group at the 5-position.
Benzimidazole: The parent compound without any substituents.
Uniqueness: 5-Methoxy-4-methylbenzimidazole is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
5-methoxy-4-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-8(12-2)4-3-7-9(6)11-5-10-7/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATWEYWNIHXOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292331 | |
| Record name | 6-Methoxy-7-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90868-11-4 | |
| Record name | 6-Methoxy-7-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90868-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-7-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














